Nitrocaramiphen hydrochloride

Descripción general

Descripción

El clorhidrato de nitrocaramiphen es un antagonista selectivo del receptor muscarínico M1. Es conocido por su capacidad para inhibir el efecto hiperpolarizante de la muscarina en las fibras musculares . Este compuesto tiene una fórmula molecular de C18H27ClN2O4 y un peso molecular de 370.87 g/mol . Se utiliza principalmente en la investigación científica debido a su alta selectividad y potencia.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de nitrocaramiphen implica la reacción del 1-(4-nitrofenil)ciclohexanocarboxilato de 2-dietilaminoetilo con ácido clorhídrico. La reacción se lleva a cabo típicamente bajo condiciones controladas para asegurar la pureza y el rendimiento del producto final .

Métodos de producción industrial: La producción industrial del clorhidrato de nitrocaramiphen sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para lograr la calidad de producto deseada. El compuesto se almacena luego bajo condiciones específicas para mantener su estabilidad y eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de nitrocaramiphen experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amina bajo condiciones específicas.

Reducción: El compuesto se puede reducir a su derivado de amina correspondiente.

Sustitución: El grupo nitro se puede sustituir por otros grupos funcionales bajo condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se utilizan reactivos como metóxido de sodio y terc-butóxido de potasio para reacciones de sustitución.

Principales productos formados:

Oxidación: Formación de nitrocaramiphen amina.

Reducción: Formación de nitrocaramiphen amina.

Sustitución: Formación de varios derivados sustituidos según los reactivos utilizados.

Aplicaciones Científicas De Investigación

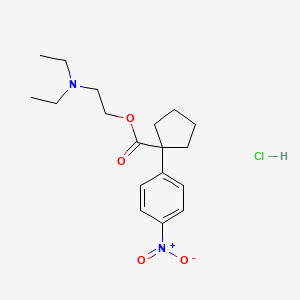

Nitrocaramiphen hydrochloride is primarily used in pharmacological research due to its high selectivity as an M1 receptor antagonist . It is a chemical compound with the chemical structure 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride and the CAS number 98636-73-8.

Scientific Research Applications

This compound is a valuable tool in pharmacological research because of its specific selectivity for the M1 receptor subtype.

Muscarinic Antagonist this compound functions primarily as a muscarinic antagonist, specifically interacting with muscarinic acetylcholine receptors. This interaction leads to competitive inhibition, which can modulate neurotransmitter release and alter physiological responses in target tissues.

Receptor Occupancy Interaction studies often use radiolabeled ligands to quantify receptor occupancy and functional assays to determine downstream signaling effects.

Downstream Effects The blockade of M1 receptors can influence various physiological processes, including cognition, memory, and smooth muscle contraction.

Drug Development this compound's role as a muscarinic antagonist makes it applicable in drug development.

Mecanismo De Acción

El clorhidrato de nitrocaramiphen ejerce sus efectos al unirse selectivamente a los receptores muscarínicos M1, inhibiendo así el efecto hiperpolarizante de la muscarina en las fibras musculares. Esta inhibición se logra mediante el antagonismo competitivo en el sitio del receptor, lo que evita la activación de las vías de señalización posteriores . La alta selectividad del compuesto para los receptores M1 sobre otros subtipos de receptores muscarínicos contribuye a su potencia y eficacia .

Compuestos similares:

Caramiphen: Otro antagonista del receptor muscarínico con propiedades similares.

Iodocaramiphen: Un derivado de caramiphen con sustitución de yodo.

Pirenzepine: Un antagonista selectivo del receptor M1 utilizado en diversas aplicaciones de investigación

Singularidad del clorhidrato de nitrocaramiphen: El clorhidrato de nitrocaramiphen destaca por su alta selectividad para los receptores muscarínicos M1 y sus potentes efectos inhibitorios. Su estructura química única y sus propiedades lo convierten en una herramienta valiosa en la investigación científica, particularmente en estudios que involucran receptores muscarínicos y su papel en diversos procesos fisiológicos y patológicos .

Comparación Con Compuestos Similares

Caramiphen: Another muscarinic receptor antagonist with similar properties.

Iodocaramiphen: A derivative of caramiphen with iodine substitution.

Pirenzepine: A selective M1 receptor antagonist used in various research applications

Uniqueness of Nitrocaramiphen Hydrochloride: this compound stands out due to its high selectivity for muscarinic M1 receptors and its potent inhibitory effects. Its unique chemical structure and properties make it a valuable tool in scientific research, particularly in studies involving muscarinic receptors and their role in various physiological and pathological processes .

Actividad Biológica

Nitrocaramiphen hydrochloride is a compound recognized for its biological activity as a selective antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Overview of this compound

- Chemical Identity : this compound (CAS 98636-73-8) is classified as a muscarinic receptor antagonist.

- Selectivity : It exhibits a notable 71-fold selectivity for the M1 receptor over the M2 receptor .

This compound primarily functions by inhibiting the M1 muscarinic acetylcholine receptor (mAChR), which plays a crucial role in various physiological processes, including neurotransmission and modulation of cognitive functions. The following mechanisms are involved:

- G-Protein Coupling : Upon binding to the M1 receptor, this compound prevents the activation of G-proteins that are essential for downstream signaling pathways. This inhibition affects intracellular calcium release and cyclic nucleotide levels, which are critical for neuronal excitability and synaptic transmission .

- Impact on Calcium Signaling : Research indicates that M1 receptor activation leads to oscillatory calcium release patterns, which are disrupted by antagonism with this compound. This alteration can significantly affect cellular responses in various tissues, including the brain and gastrointestinal tract .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits mAChR-mediated signaling. For instance:

- Calcium Sensitivity : The compound has been shown to influence myofilament calcium sensitivity in cardiac tissues, indicating its potential impact on cardiac contractility .

- Neurotransmitter Release : By blocking M1 receptors, this compound modulates the release of neurotransmitters, which could have implications for treating conditions such as Alzheimer's disease or other cognitive disorders .

In Vivo Studies

Case studies and animal models provide insights into the pharmacological effects of this compound:

- Cognitive Function : In murine models, antagonism of M1 receptors has been associated with improved cognitive performance in tasks requiring memory and learning, suggesting a therapeutic potential in neurodegenerative diseases .

- Gastrointestinal Effects : The compound's selectivity for M1 receptors also positions it as a candidate for managing gastrointestinal disorders, where modulation of cholinergic signaling is beneficial .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Nakamura et al. (2013) | Demonstrated greater ACh-induced IP3 release in cells expressing only M1R compared to those expressing M3R | Highlights the role of M1R in mediating cholinergic responses |

| Raufman et al. (2008) | M3R deficiency reduced intestinal tumor burden in cancer models | Suggests potential applications in cancer therapy |

| Hayakawa et al. (2017) | M3R activation promotes gastric cancer proliferation | Indicates risks associated with M3R activation |

Propiedades

IUPAC Name |

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQWACGTGFICFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.